2-Borono-4-fluorobenzoic acid

Overview

Description

2-Borono-4-fluorobenzoic acid is a halogen substituted benzoic acid . It is used in the synthesis of various compounds and has potential applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the use of 4-bromo-2-fluoro-N-methyl benzamide and K2CO3 in a reaction flask containing DMF, 1,4-dioxane, and DM water . Another method involves the use of 2-bromo-4-fluorobenzoic acid with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Molecular Structure Analysis

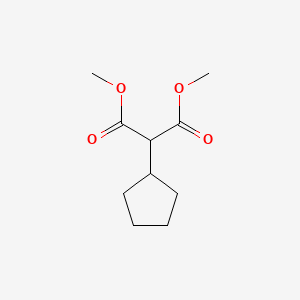

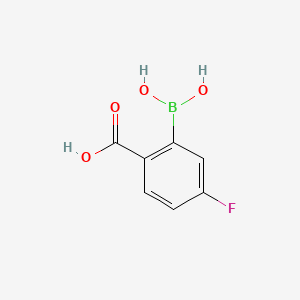

The molecular formula of this compound is C7H6BFO4 . It has an average mass of 183.930 Da and a monoisotopic mass of 184.034317 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .Physical And Chemical Properties Analysis

This compound is a white to cream crystalline powder . It has a melting point of 174°C . The compound is soluble in water and methanol .Scientific Research Applications

Medical Diagnostics and Treatment Enhancements

Recent research has demonstrated the potential of boron-containing compounds, notably BODIPY (boron-dipyrrin) derivatives, in medical diagnostics and treatment, especially for cancer. The structural diversity and modification capabilities of BODIPY make it an attractive fluorophore for biological applications, including as a component in drug carriers for enhanced therapeutic effects in cancer treatment. The integration of BODIPY into drug carriers allows for in vitro and in vivo real-time imaging, offering high fluorescent intensity and low toxicity benefits when conjugated with various biomolecules (Marfin et al., 2017).

Therapeutic Uses of Benzoxaboroles

Benzoxaboroles have been identified as versatile boron-heterocyclic scaffolds with a broad spectrum of medicinal applications, leading to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The peculiar mechanism of action related to the electron-deficient nature of the boron atom and the chemical versatility of benzoxaboroles have made them a focus for pharmaceutical research. Two benzoxaborole derivatives are already in clinical use, with several others undergoing clinical trials, highlighting the potential of boron compounds in addressing a variety of infectious diseases (Nocentini et al., 2018).

Boron-based Drugs as Antiprotozoals

Boron-based drugs, particularly benzoxaboroles, have shown promise as treatments for neglected tropical diseases such as human African trypanosomiasis, malaria, and Chagas disease. The unique properties of boron, allowing for reversible interactions with biochemical targets, are central to the success of these new drug candidates. This highlights the expanding role of boron in developing treatments for infectious diseases, underpinning the importance of boron compounds in medicinal chemistry (Jacobs et al., 2011).

Advancements in Boron Removal Technologies

In seawater desalination applications, the challenge of boron removal has been addressed through advancements in reverse osmosis (RO) and nanofiltration (NF) technologies. Studies have focused on understanding the rejection mechanisms of boron by NF/RO membranes, leading to improved processes for boron removal in drinking water. This research is critical for optimizing desalination processes and ensuring the safety of drinking water (Tu et al., 2010).

Multifunctional Boron Compounds in Drug Development

The review of 2-Aminoethyldiphenyl borinate (2-APB) showcases the compound's broad effects on the human body, including modulating immune and cardiovascular functions and providing cytoprotective effects by attenuating reactive oxygen species. This supports the potential of boron compounds in developing drugs for treating various disorders beyond their traditional roles in antimicrobial and cancer therapies (Rosalez et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various other compounds, suggesting that it may interact with multiple targets depending on the specific synthesis process .

Mode of Action

It is used in the synthesis of various compounds, indicating that it likely undergoes chemical reactions to form new bonds and structures .

Biochemical Pathways

Given its role in the synthesis of other compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific synthesis process .

Result of Action

It is known to be used in the synthesis of various compounds, suggesting that its action results in the formation of new chemical structures .

properties

IUPAC Name |

2-borono-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMLMMRXRIGREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592148 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874290-62-7 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.